Tert-butyl 3-cyano-3-(hydroxymethyl)azetidine-1-carboxylate

Physicochemical profiling Drug-likeness Lead optimization

Tert-butyl 3-cyano-3-(hydroxymethyl)azetidine-1-carboxylate (CAS 1228581-13-2) is a Boc-protected azetidine building block featuring a unique geminal pairing of a cyano (-CN) and a hydroxymethyl (-CH2OH) group at the 3-position of the strained four-membered ring. With a molecular formula of C10H16N2O3 and a molecular weight of 212.25 g/mol, this white to yellow solid is supplied at purities of 95% to 97% for use as a versatile intermediate in medicinal chemistry and organic synthesis.

Molecular Formula C10H16N2O3
Molecular Weight 212.25 g/mol
CAS No. 1228581-13-2
Cat. No. B1526047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-cyano-3-(hydroxymethyl)azetidine-1-carboxylate
CAS1228581-13-2
Molecular FormulaC10H16N2O3
Molecular Weight212.25 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C1)(CO)C#N
InChIInChI=1S/C10H16N2O3/c1-9(2,3)15-8(14)12-5-10(4-11,6-12)7-13/h13H,5-7H2,1-3H3
InChIKeyPBBOGMQFWAYUKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 3-cyano-3-(hydroxymethyl)azetidine-1-carboxylate (CAS 1228581-13-2): A Dual-Functionalized Azetidine Building Block


Tert-butyl 3-cyano-3-(hydroxymethyl)azetidine-1-carboxylate (CAS 1228581-13-2) is a Boc-protected azetidine building block featuring a unique geminal pairing of a cyano (-CN) and a hydroxymethyl (-CH2OH) group at the 3-position of the strained four-membered ring [1]. With a molecular formula of C10H16N2O3 and a molecular weight of 212.25 g/mol, this white to yellow solid is supplied at purities of 95% to 97% for use as a versatile intermediate in medicinal chemistry and organic synthesis .

Why Generic Substitution of CAS 1228581-13-2 Fails: The Functional Group Pairing Problem


Closely related azetidine building blocks—such as tert-butyl 3-cyanoazetidine-1-carboxylate (CAS 142253-54-1), 1-Boc-azetidine-3-ylmethanol (CAS 142253-56-3), and tert-butyl 3-amino-3-(hydroxymethyl)azetidine-1-carboxylate (CAS 1262411-27-7)—each carry only one of the two key functional groups present in the target compound [1]. The geminal pairing of the cyano and hydroxymethyl groups at the azetidine 3-position provides a unique, compact vector set that cannot be replicated by mixing two separate monofunctional building blocks, as this would alter both the conformational profile and the spatial orientation of downstream derivatives. The quantitative evidence below demonstrates that these structural distinctions translate into measurable differences in physicochemical properties, synthetic utility, and biological outcomes when the compound is incorporated into lead molecules.

Quantitative Evidence Guide: Head-to-Head Differentiation of CAS 1228581-13-2 Against Closest Analogs


Lipophilicity Shift: XLogP Comparison of 3,3-Disubstituted vs. Monosubstituted Azetidine Building Blocks

The target compound (XLogP3 = -0.3) is substantially more hydrophilic than its monosubstituted comparator tert-butyl 3-cyanoazetidine-1-carboxylate (CAS 142253-54-1, XLogP3 = 0.6), a difference of 0.9 log units driven by the addition of the hydroxymethyl group [1][2]. This shift moves the compound into a more favorable lipophilicity range for central nervous system (CNS) drug design (optimal XLogP ~1–3) when used as a building block, while still maintaining sufficient permeability potential.

Physicochemical profiling Drug-likeness Lead optimization

Topological Polar Surface Area (TPSA) Differentiation for Permeability Tuning

The target compound has a TPSA of 73.6 Ų, which is 20.3 Ų higher than that of tert-butyl 3-cyanoazetidine-1-carboxylate (TPSA = 53.3 Ų) and 23.8 Ų higher than 1-Boc-azetidine-3-ylmethanol (TPSA = 49.8 Ų) [1][2][3]. This increase arises because the target compound carries both a nitrile (H-bond acceptor) and a hydroxyl (H-bond donor and acceptor) on the same carbon center, creating a concentrated polar surface that is not achieved by either monosubstituted analog alone.

Membrane permeability CNS drug design Property-based design

Direct Synthetic Derivatization: Fluoromethyl Analog via DAST-Mediated Fluorination of the Hydroxymethyl Handle

The target compound uniquely enables direct conversion to its fluoromethyl analog (tert-butyl 3-cyano-3-(fluoromethyl)azetidine-1-carboxylate, CAS 1228581-11-0) in a single step via treatment with DAST (diethylaminosulfur trifluoride) in DCM at 0 °C for 3 hours . This transformation is possible only because the hydroxymethyl group is present; the monosubstituted cyano analog (CAS 142253-54-1) lacks this reactive handle entirely and cannot undergo this diversification. The fluorinated product (C10H15FN2O2, MW 214.24) is itself a valuable building block for ¹⁸F-labeled PET tracer development.

Late-stage functionalization Fluorine chemistry PET tracer precursors

Impact on Biological Potency: Azetidine-Derived Adenosine A2a Antagonist with Sub-Nanomolar Ki

The target compound serves as the direct precursor to Example 6.64 in patent US20230293517, an adenosine A2a receptor antagonist with a Ki of 0.140 nM (140 pM) measured by FRET binding assay [1]. This compound incorporates the 3-cyano-3-(hydroxymethyl)azetidine scaffold as its core urea motif. A structurally distinct example from the same patent—Example 6.66, which replaces the azetidine scaffold with a 4-cyano-4-methylpiperidine carboxamide—exhibited a Ki of 0.430 nM, representing an approximately 3-fold loss in potency [2]. While this comparison spans different core scaffolds rather than different azetidine substituents, it demonstrates that the azetidine-based building block contributes to highly potent target engagement.

Adenosine A2a receptor Immuno-oncology Kinase drug discovery

Commercial Purity Grade Differentiation: 97% vs. Standard 95% Supply

The target compound is commercially available at a purity of 97% (Sigma-Aldrich/Synthonix) in addition to the more commonly offered 95% grade (ChemScene, Bidepharm, AKSci) . In contrast, the closest structural analog, tert-butyl 3-cyanoazetidine-1-carboxylate (CAS 142253-54-1), is predominantly supplied at 97% purity from vendors such as AchemBlock, while the 95% grade is less common for this comparator. For procurement decisions where high-purity starting material is critical—such as multi-step GMP-adjacent synthesis where impurity carry-through must be minimized—the availability of a quantified 97% purity grade with batch-specific Certificate of Analysis provides a verifiable quality benchmark.

Quality assurance Procurement specification Reproducibility

Patent-Documented Intermediate Status in Astellas Pharma EP2354134

The target compound was specifically prepared as an intermediate (Preparation Example 24) in Astellas Pharma's patent EP2354134, which describes azetidine derivatives as therapeutic agents . The synthesis was performed at preparative scale: starting from tert-butyl 3-cyanoazetidine-1-carboxylate (5.0 g), the target compound was obtained as a white solid in 5.68 g yield after silica gel column chromatography purification. While the monosubstituted cyano precursor (CAS 142253-54-1) is the direct starting material for this synthesis, the patent specifically required the 3,3-disubstituted intermediate for downstream elaboration. No equivalent patent documentation exists for the monosubstituted comparator (CAS 142253-54-1) being used as a final intermediate in a pharmaceutical composition patent from a major pharma company.

JAK inhibitor Acetyl-CoA carboxylase Pharmaceutical intermediate

Procurement-Driven Application Scenarios for CAS 1228581-13-2: Where the Evidence Supports Prioritization


Adenosine A2a Receptor Antagonist Lead Optimization for Immuno-Oncology

The target compound is the direct building block for Example 6.64 in patent US20230293517, an adenosine A2a antagonist with a Ki of 0.140 nM measured by FRET binding [1]. Medicinal chemistry teams pursuing A2a-targeted immuno-oncology programs should prioritize this building block to access the exemplified azetidine-urea series, which demonstrated approximately 3-fold greater potency than a piperidine-based comparator (Example 6.66, Ki = 0.430 nM). The compound's XLogP of -0.3 and TPSA of 73.6 Ų further suggest it can yield lead molecules with favorable solubility and permeability profiles when conjugated to aromatic warheads.

PET Tracer Precursor Development via Late-Stage ¹⁸F-Fluorination

The target compound can be directly converted to its fluoromethyl analog (CAS 1228581-11-0) via DAST-mediated fluorination in a single synthetic step [1]. This transformation exploits the hydroxymethyl group as a leaving group precursor, enabling access to fluorinated azetidine building blocks without de novo synthesis. Radiolabeling groups developing ¹⁸F-PET tracers benefit from a defined, high-yielding cold reference standard synthesis (5.0 g scale, room temperature shipping) that can be adapted for hot chemistry. The cyano group remains intact throughout the fluorination, preserving a second vector for subsequent derivatization.

Scaffold-Hopping in JAK or Acetyl-CoA Carboxylase Inhibitor Programs

The documented use of this compound as a key intermediate in Astellas Pharma's EP2354134 [1] positions it as a scaffold-hopping building block for teams working on azetidine-containing kinase or carboxylase inhibitors. The geminal cyano-hydroxymethyl pair offers a compact, sp³-rich substitution pattern that replaces larger, more lipophilic motifs. Lipophilicity data (ΔXLogP = -0.9 vs. the monosubstituted cyano analog) supports its use in programs seeking to lower logP while maintaining target engagement, a common objective in lead optimization for metabolic and inflammatory disease targets.

Parallel Library Synthesis Requiring Orthogonal Reactive Handles

The target compound presents three orthogonal reactive sites: the Boc-protected azetidine nitrogen (deprotection with TFA or HCl), the primary alcohol (oxidation, etherification, esterification, or fluorination), and the nitrile (hydrolysis to acid/amide, reduction to amine, or cycloaddition to tetrazole). This orthogonality enables three-dimensional diversification from a single building block in parallel library synthesis. The TPSA of 73.6 Ų provides a mid-range polarity starting point that typically yields drug-like final compounds (MW < 500, TPSA < 140 Ų) after two to three sequential functionalization steps [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tert-butyl 3-cyano-3-(hydroxymethyl)azetidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.